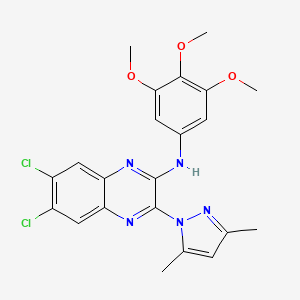![molecular formula C12H15N5O2 B4323818 methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4323818.png)
methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate
Übersicht
Beschreibung
Methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nucleophilic substitution reactions, often using amines under basic conditions.
Esterification: The carboxylate ester group is typically introduced via esterification reactions, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, if present, converting them back to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-donating effects of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis, enabling the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates of enzymes, making it a valuable tool in biochemical assays.
Medicine
Medicinally, this compound is explored for its potential as an anticancer agent. The presence of the triazole ring and the dimethylamino group can enhance its binding affinity to biological targets, such as DNA or proteins involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. The dimethylamino group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Lacks the dimethylamino group, resulting in different reactivity and biological activity.
Methyl 5-amino-1-[4-(methylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate: Contains a methylamino group instead of a dimethylamino group, affecting its solubility and binding properties.
Uniqueness
Methyl 5-amino-1-[4-(dimethylamino)phenyl]-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of both the dimethylamino group and the triazole ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-[4-(dimethylamino)phenyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-16(2)8-4-6-9(7-5-8)17-11(13)10(14-15-17)12(18)19-3/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSGBCXICLOROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323764.png)
![2-[4-Ethyl-3-(2-methylfuran-3-yl)-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323766.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B4323781.png)
![2-[3-(4-Methylphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4323785.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B4323787.png)
![(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYL 4-[2-(4-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4323794.png)
![2-amino-7-(3-chlorophenyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4323800.png)
![(1',3',3'-trimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indol]-8-yl)methyl 2-methylacrylate](/img/structure/B4323813.png)
![ETHYL 4-[2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDO]BENZOATE](/img/structure/B4323821.png)
![N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-{[4-(4-HYDROXYBENZYL)-5-METHYL-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B4323824.png)
![2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B4323827.png)
